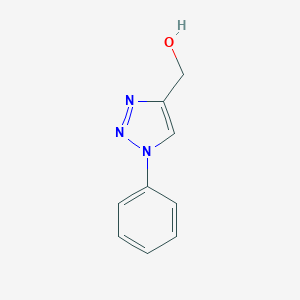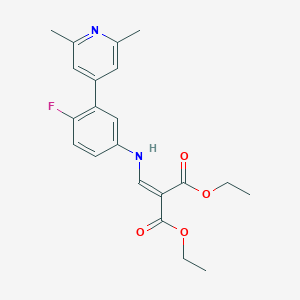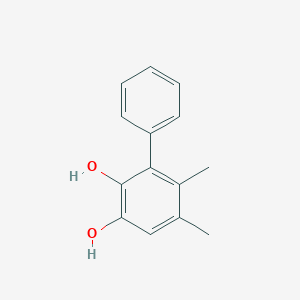
3-Phenyl-4,5-dimethylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4,5-dimethylbenzene-1,2-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Hydroxydibenzyl and is a derivative of benzene.
Mechanism Of Action
The mechanism of action of 3-Phenyl-4,5-dimethylbenzene-1,2-diol is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and inhibiting oxidative stress. It has also been shown to modulate various signaling pathways involved in inflammation and cell growth.
Biochemical And Physiological Effects
Studies have shown that 3-Phenyl-4,5-dimethylbenzene-1,2-diol has a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and modulate cell growth. It has also been shown to have a protective effect on various organs such as the liver and kidneys.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Phenyl-4,5-dimethylbenzene-1,2-diol in lab experiments is its potential therapeutic benefits. However, one of the limitations is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for research on 3-Phenyl-4,5-dimethylbenzene-1,2-diol. One area of interest is the development of novel synthetic methods for the production of this compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of this compound.
Synthesis Methods
The synthesis of 3-Phenyl-4,5-dimethylbenzene-1,2-diol can be achieved through various methods. One of the most common methods involves the reaction of 3-Phenyl-4,5-dimethylbenzaldehyde with a reducing agent such as sodium borohydride. This reaction results in the formation of 3-Phenyl-4,5-dimethylbenzene-1,2-diol.
Scientific Research Applications
3-Phenyl-4,5-dimethylbenzene-1,2-diol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases such as cancer and diabetes. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
properties
CAS RN |
108272-57-7 |
|---|---|
Product Name |
3-Phenyl-4,5-dimethylbenzene-1,2-diol |
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4,5-dimethyl-3-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-9-8-12(15)14(16)13(10(9)2)11-6-4-3-5-7-11/h3-8,15-16H,1-2H3 |
InChI Key |
XAGGATIVVBSVFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
synonyms |
[1,1-Biphenyl]-2,3-diol,5,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



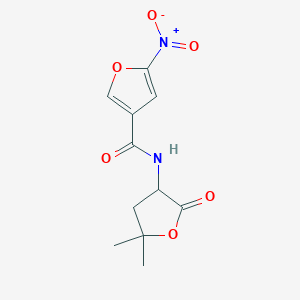
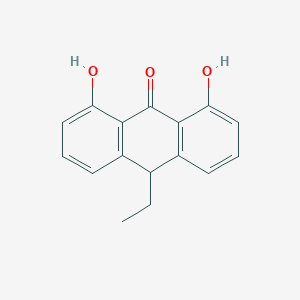
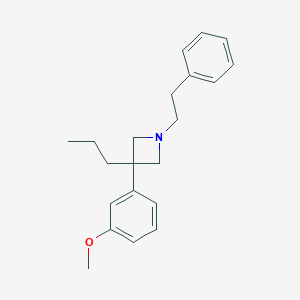

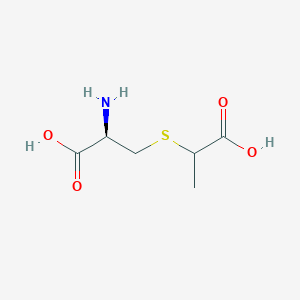
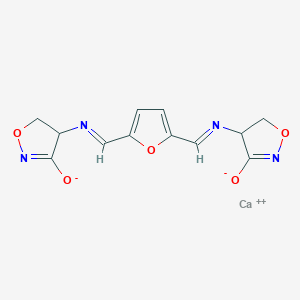
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)

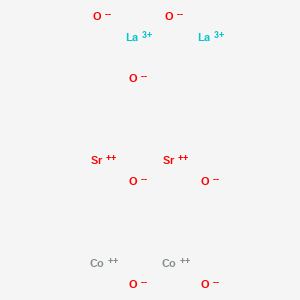
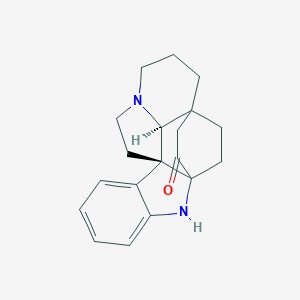
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
